molecular formula C20H22N4O10S B13848345 delta3-Cefuroxime axetil

delta3-Cefuroxime axetil

Cat. No.: B13848345
M. Wt: 510.5 g/mol
InChI Key: AQVGUOHUYICCIZ-GKAONTMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Delta3-Cefuroxime axetil can be synthesized through various methods. One common method involves the preparation of a nanosuspension using an antisolvent precipitation method followed by ultrasonication . Another method involves the preparation of granules by mixing hydroxypropyl cellulose and lactose, followed by granulating, extruding, rounding, and drying .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydroxypropyl cellulose and lactose to create granules. These granules are then coated with a dampproof coating film to ensure stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Delta3-Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include esterases, which hydrolyze this compound to its active form, cefuroxime . Other reagents may include oxidizing agents and nucleophiles for substitution reactions.

Major Products Formed: The primary product formed from the hydrolysis of this compound is cefuroxime, which is the active antibacterial agent .

Comparison with Similar Compounds

Delta3-Cefuroxime axetil is similar to other cephalosporins, such as cefpodoxime proxetil and cefprozil . it is unique in its ability to be used as a prodrug, which enhances its oral bioavailability and stability . Other similar compounds include quinolones like ciprofloxacin and levofloxacin, which also have broad-spectrum antibacterial activity but differ in their mechanisms of action .

Conclusion

This compound is a versatile and effective antibacterial agent with a wide range of applications in medicine, biology, and industrial research. Its unique properties, including its ability to be used as a prodrug, make it a valuable compound in the fight against bacterial infections.

Properties

Molecular Formula

C20H22N4O10S

Molecular Weight

510.5 g/mol

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,15?,18-/m1/s1

InChI Key

AQVGUOHUYICCIZ-GKAONTMHSA-N

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N

Canonical SMILES

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N

Origin of Product

United States

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